Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the addition of functional groups. Common synthetic routes may include:
Formation of Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable pyrimidine derivative is introduced.
Addition of Functional Groups: Functional groups such as tert-butyl and oxo groups are added through various organic reactions, including esterification and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles under appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound shares some structural similarities and is used in organic synthesis and pharmaceutical research.
Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate: Similar in structure but with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a pyrimidine ring, and various functional groups. This unique structure allows for diverse chemical reactions and applications in multiple fields.
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[2-(2-oxopyrimidin-1-yl)ethylamino]ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-18(2,3)26-17(25)22-10-5-14(6-11-22)13-15(23)19-8-12-21-9-4-7-20-16(21)24/h4,7,9,14H,5-6,8,10-13H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROVJQOHWXWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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